molecular formula C8H10N2O B150366 N-Ethylnicotinamide CAS No. 4314-66-3

N-Ethylnicotinamide

Cat. No. B150366
CAS RN: 4314-66-3
M. Wt: 150.18 g/mol
InChI Key: ZXOAHASJYIUCBG-UHFFFAOYSA-N
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Description

N-Ethylnicotinamide is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is structurally related to nicotinamide, a compound that plays a vital role in the metabolism of cells and is involved in the synthesis of coenzymes like NAD and NADP. The ethyl group attached to the nitrogen atom of the pyridine ring distinguishes it from its parent compound, nicotinamide.

Synthesis Analysis

The synthesis of N-Ethylnicotinamide-related compounds often involves the introduction of functional groups to the nicotinamide ring. For instance, the synthesis of fluoronicotinamide derivatives, as mentioned in the discovery of [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, is achieved through a facile and high-yielding one-step process, which is significant for the development of PET imaging radiotracers .

Molecular Structure Analysis

The molecular structure of N-Ethylnicotinamide derivatives can be complex, as seen in the solid-state structure of N-[2-(N,N-diisopropylamino)ethyl]-2-oxo-1-pyrrolidinacetamide sulphate. X-ray analysis and 1H NMR studies have been used to determine the conformational properties of such compounds, revealing details like bond angles, distances, and the conformation of heterocyclic rings .

Chemical Reactions Analysis

N-Ethylnicotinamide and its derivatives can form complexes with various metals. For example, N,N-diethylnicotinamide-acetylsalicylato complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. These complexes involve monodentate coordination through the nitrogen of the pyridine ring and the acidic oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethylnicotinamide derivatives can be studied through various spectroscopic and analytical techniques. For instance, the fluorimetric estimation of N1-methylnicotinamide, a related compound, involves the measurement of fluorescence after specific treatments, which is useful for differentiating it from other compounds like coenzymes .

Scientific Research Applications

Teratogenic Effects in Chicken Eggs

Experiments with N-Ethylnicotinamide and acetazolamide injected into chicken eggs showed teratogenic effects, such as abnormalities in the upper beak and malformations of long bones. This study indicates the potential effects of N-Ethylnicotinamide on embryonic development in avian species (Landauer & Wakasugi, 1967).

Metabolism in Horses

N-Ethylnicotinamide was identified as an intermediate metabolite in the urine of horses treated with nikethamide (N,N-diethylnicotinamide), suggesting its role in the metabolism and excretion processes in equine species (Delbeke & Debackere, 1976).

Renal Cationic Transport and Plasma Flow

A study on N1-Methylnicotinamide, a cationic metabolite of nicotinamide, involved N-Ethylnicotinamide as an internal standard in an HPLC method for determining renal cationic transport and plasma flow in humans (Musfeld et al., 2001).

Use in Fluorimetric Methods

N-Ethylnicotinamide has been used in the development of fluorimetric methods for quantitating N1-methylnicotinamide and nicotinamide in serum, suggesting its application in biochemical assays (Clark, Halpern, & Smith, 1975).

Gas-Liquid Chromatography of Niacin and Niacinamide

In the field of analytical chemistry, N-Ethylnicotinamide was investigated for its role in the gas-liquid chromatography of niacin and niacinamide, highlighting its utility in chromatographic analysis (Prosser & Sheppard, 1968).

Melanoma PET Imaging

N-Ethylnicotinamide derivatives were explored in the development of radiotracers for PET melanoma imaging. This indicates its potential application in medical imaging and cancer research (Greguric et al., 2009).

NAD Biosynthesis

N-Ethylnicotinamide was mentioned in a study on the enzymatic synthesis of nicotinamide adenine dinucleotide (NAD) from 3-hydroxyanthranilic acid, pointing to its relevance in biochemical pathways related to NAD biosynthesis (Nishizuka & Hayaishi, 1963).

Biomarkers of Carcinogenic Risk

Research on biomarkers of potential carcinogenic risk from in vivo metabolism of ethylene to ethylene oxide mentioned N-Ethylnicotinamide, suggesting its involvement in toxicological studies (Walker et al., 2000).

Inhibition of cAMP Phosphodiesterase

A study on the inhibition of cAMP phosphodiesterase by nicotinamide and its homologues, including N-Ethylnicotinamide, provides insights into its potential biochemical interactions and applications (Shimoyama et al., 1975).

properties

IUPAC Name

N-ethylpyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAHASJYIUCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195719
Record name N-Ethylnicotinamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Ethylnicotinamide

CAS RN

4314-66-3
Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-ethylnicotinamide
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Synthesis routes and methods

Procedure details

In a 100 ml three-necked flask were charged 2 g of pyridine-3-aldehyde, 50 g of a 30 weight percent aqueous ethylamine solution and 3 g of the same commercially available palladium catalyst as in Example 1. The reaction was conducted at a reaction temperature of 30° C. for 2 hours by introducing oxygen at a rate of 10 l/hour into the flask from its gas inlet equipped with a filter to give nicotinic acid monoethylamide at a yield of 47%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
JH Lewis - Journal of Chromatography A, 1979 - researchgate.net
… in man and in the horse was N-ethylnicotinamide. Preliminary experiments conducted in … ) indicated the chemical structure to be N-ethylnicotinamide. A method is presented for the …
Number of citations: 10 www.researchgate.net
W Landauer, N Wakasugi - Journal of Experimental Zoology, 1967 - Wiley Online Library
… N-ethylnicotinamide … N-ethylnicotinamide rose by threshold effects. In a particular strain of White Leghorn fowl embryos gave little or no response to acetazolamide; N-ethylnicotinamide …
Number of citations: 30 onlinelibrary.wiley.com
RH Sarma, M Moore, NO Kaplan - Biochemistry, 1970 - ACS Publications
… Synthesis of N-Methyl-N-ethylnicotinamide. A toluene solution of ethylmethylamine was … spectrum of /V-methyl-N-ethylnicotinamide taken in a 60 MHz nuclear magnetic resonance …
Number of citations: 26 pubs.acs.org
AR Prosser, AJ Sheppard - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… N-ethylnicotinamide. Niacinamide was determined as niacinamide or converted to either ethyl nicotinate or N-ethylnicotinamide… of ethyl nicotinate, N-ethylnicotinamide, and niacinamide…
Number of citations: 20 onlinelibrary.wiley.com
K Satoh, H Yamada, F Yoneyama, N Taira - … -Schmiedeberg's archives of …, 1991 - Springer
… N-ethylnicotinamide. (3) The introduction of bromine and the acetoxy group to C2 of the Nethylnicotinamide … Thus, the group introduced to C 2 of N-ethylnicotinamide play a crucial role …
Number of citations: 13 link.springer.com
FT Delbeke, M Debackere - British Journal of Sports Medicine, 1976 - bjsm.bmj.com
… which is a normal physiological metabolite as well as a vitamin preparation, it was assumed that the additional spot resulted from the intermediate metabolite N-ethylnicotinamide (Fig. …
Number of citations: 5 bjsm.bmj.com
AJ Sheppard, AR Prosser - Methods in Enzymology, 1971 - Elsevier
… Another set of operating conditions is required for niacinamide and N-ethylnicotinamide: column, 230; detector, 280; flash heater, 270; carrier gas flow, 50 ml per minute. The column is …
Number of citations: 2 www.sciencedirect.com
T Hirayama, K Yoshida, K Uda, M Nohara, S Fukui - Analytical biochemistry, 1985 - Elsevier
… In the present study, N’-ethylnicotinamide was selected for the internal standard, since no peaks around the N’-ethyl derivative area were observed in chromatograms of normal urine …
Number of citations: 20 www.sciencedirect.com
WP Purcell, JA Singer - The Journal of Physical Chemistry, 1965 - ACS Publications
… amide hydrogen available for bonding, has a smaller difference,0.23, and the difference for N-ethylnicotinamide, 0.19, is still a little smaller, probably because the bulkier ethyl group …
Number of citations: 23 pubs.acs.org
WP Purcell - The Journal of Physical Chemistry, 1964 - ACS Publications
… are significant except the difference,0.02, between Nmethyl- and N-ethylnicotinamide since this difference is smaller than the experimental error. The writer has chosen the following two …
Number of citations: 28 pubs.acs.org

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